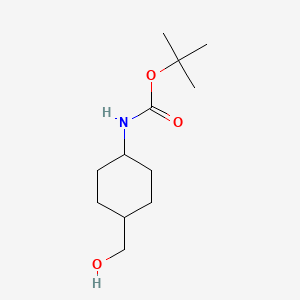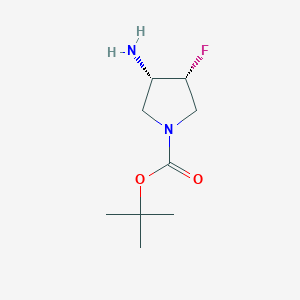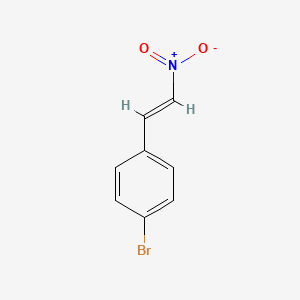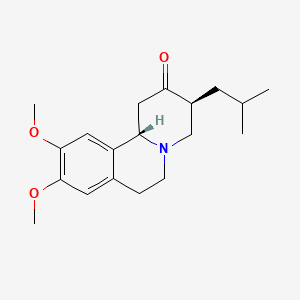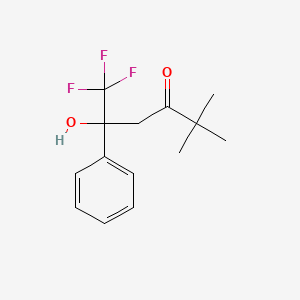
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one
Vue d'ensemble
Description
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one , also known by its IUPAC name 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone , is a chemical compound with the molecular formula C₁₄H₁₇F₃O₂ . It falls under the category of organic compounds and exhibits intriguing properties due to its unique structure .
Synthesis Analysis
The synthetic route for this compound involves the introduction of fluorine atoms at specific positions on the phenyl ring, followed by the addition of hydroxyl and methyl groups. While I don’t have access to specific synthetic procedures, it’s essential to consult relevant literature for detailed synthetic pathways .
Molecular Structure Analysis
The molecular structure of 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one comprises a trifluoromethyl group, a hydroxyl group, and a phenyl ring attached to a hexanone backbone. The trifluoromethyl substitution enhances its lipophilicity and influences its biological activity. Researchers often employ spectroscopic techniques (such as NMR, IR, and mass spectrometry) to elucidate its structure .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Conformation and Molecular Structure
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one, also known as (Z)-6,6,6-trifluoro-5-hydroxy-2,2-dimethylhex-4-en-3-one, has been extensively studied for its molecular structure and intramolecular hydrogen bonding. Research by Vakili et al. (2012) utilized density functional theory calculations and experimental spectroscopies to analyze its conformations, molecular structure, and the strength of its intramolecular hydrogen bonds. The study indicated that this β-diketone is predominantly in the enol form, supporting experimental analyses (Vakili et al., 2012).
Synthesis and Chemical Reactions
Various studies have explored the synthesis and reactions involving compounds structurally similar to 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one. For example, Sosnovskikh et al. (1998) described the synthesis of imidazolidine derivatives through reactions involving related compounds. Additionally, Matsui et al. (1986) investigated the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, demonstrating the versatility and reactivity of these compounds (Sosnovskikh & Mel’nikov, 1998); (Matsui et al., 1986).
Biological and Pharmacological Research
In the field of medicinal chemistry, research by Takagi et al. (1996) synthesized a compound with a structural similarity to 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one. They developed 7-O-(2,6-dideoxy-6,6,6-trifluoro-alpha-L-lyxo-hexopyranosyl)adriamycinone, demonstrating significant antitumor activity in vivo. This highlights the potential of structurally related compounds in drug development (Takagi et al., 1996).
Material Science and Analytical Applications
In material science, the study of complexes and ligands structurally related to 6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one is evident. For instance, Becht et al. (1996) synthesized cerium complexes using a fluorinated β-diketone ligand similar in structure. These complexes showed stability and potential for various applications (Becht et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPATQWIPYRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385350 | |
| Record name | 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
CAS RN |
146801-16-3 | |
| Record name | 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B3024272.png)
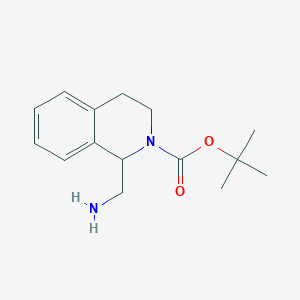
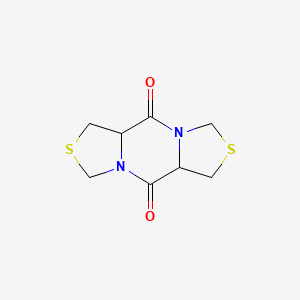
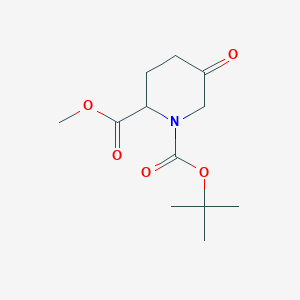
![3-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride](/img/structure/B3024278.png)
![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024288.png)
